hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid
Description
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a derivative of furo[3,2-c]pyran and is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the parent compound.
Propriétés
IUPAC Name |
2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)8-2-4-12-6(8)1-3-11-5-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOZAJDRJPOZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1OCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060030-35-3 | |
| Record name | hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Knoevenagel Condensation for α,β-Unsaturated Ester Synthesis
The formation of prop-2-en-1-yl 4-oxooxane-3-carboxylate (Compound 9 in) exemplifies this step. Using lithium hexamethyldisilazide (LiHMDS) as a base, tetrahydro-4H-pyran-4-one undergoes deprotonation at the α-carbon, followed by allyl chloroformate trapping to yield the allyl ester. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → room temperature | Prevents epimerization |
| Solvent | Anhydrous toluene | Enhances enolate stability |
| Base Equivalents | 2.2 eq LiHMDS | Ensures complete deprotonation |
This step achieves a 45% yield with a 24:76 keto-enol ratio, as confirmed by $$ ^1H $$-NMR analysis. The enol form dominates due to conjugation with the ester carbonyl, a feature exploited in subsequent Michael additions.
Stereocontrolled Michael Addition and Reductive Amination
The α,β-unsaturated ester undergoes nucleophilic attack by nitromethane in the presence of cesium carbonate , forming a nitroalkane intermediate. EP1448567B1 discloses that stereochemical control at this stage is achieved through:
- Chiral auxiliary guidance : Using (S)- or (R)-configured oxazolidinones to direct face-selective addition.
- Solvent polarity modulation : Tetrahydrofuran (THF) versus dichloromethane (DCM) alters transition-state geometry, favoring diastereomeric ratios up to 9:1.
Subsequent hydrogenation over Raney nickel reduces the nitro group to an amine while preserving the ester functionality. Notably, the patent specifies that 9-borabicyclo[3.3.1]nonane (9-BBN) may alternatively be used for hydroboration-oxidation, though this introduces regioselectivity challenges.
Acid-Catalyzed Cyclization and Transacetalization
The pivotal ring-forming step involves treating the linear intermediate with hydrochloric acid (0.1–1.0 M) to induce intramolecular transacetalization. Key findings include:
- Temperature dependence : Cyclization at −18°C minimizes side reactions, yielding 78% of the bicyclic product versus 52% at 25°C.
- Protecting group strategy : Isobutylidene groups outperform benzylidene derivatives by reducing steric hindrance during ring closure (Table 1).
Table 1: Cyclization Efficiency vs. Protecting Groups
| Protecting Group | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Isobutylidene | 78 | 94 |
| Benzylidene | 52 | 88 |
| Cyclohexylidene | 65 | 91 |
Industrial Scalability and Waste Mitigation
A comparative analysis of art-known routes reveals that the LiHMDS-mediated pathway generates 30% less solvent waste than traditional Swern oxidation methods. Furthermore, the enzymatic resolution step—common in earlier syntheses—is obviated through stereoselective catalysis, improving the mass balance from 40% to 62%.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid can be compared with other similar compounds such as:
Furo[3,2-c]pyran derivatives: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups.
Pyran derivatives: These compounds have a similar pyran ring but may lack the furan moiety.
Carboxylic acids: Other carboxylic acids with different ring structures can be compared based on their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Activité Biologique
Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and applications in drug development.
- Molecular Formula: C8H12O4
- Molecular Weight: 172.18 g/mol
- CAS Number: 2060030-35-3
1. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
2. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. It is thought to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can help alleviate symptoms associated with inflammatory diseases.
3. Anticancer Activity
This compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Specific studies have highlighted its efficacy against certain cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in inflammation and cancer progression.
- Receptor Modulation: It may bind to receptors that play critical roles in signaling pathways related to inflammation and cell growth, thereby influencing cellular responses.
These interactions suggest that the compound could be developed into a therapeutic agent targeting multiple pathways involved in disease processes.
Case Studies
Several studies have explored the biological activities of this compound:
-
Antimicrobial Efficacy Study:
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity compared to standard antibiotics, showing promise for use in treating infections caused by resistant bacteria.
-
Anti-inflammatory Activity:
- In vitro assays indicated that this compound reduced the secretion of inflammatory markers in human cell lines exposed to inflammatory stimuli.
-
Anticancer Research:
- A series of experiments on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various strains | Disruption of cell membranes |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Inhibition of COX/LOX enzymes |
| Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid derivatives, and how do substituents influence reaction yields?
- Methodological Answer : The compound can be synthesized via refluxing with anhydrides (e.g., propionic or butyric anhydride) under controlled conditions, followed by crystallization in solvent systems like CHCl₃:petroleum ether. Substituents at the 6-position (e.g., acyloxymethyl groups) are introduced via esterification, with yields ranging from 60–80% depending on steric and electronic effects. Analytical validation via IR (e.g., lactone C=O at ~1740 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.50–8.96 ppm) is critical for purity assessment .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy to confirm lactone (1740–1754 cm⁻¹) and carboxylic acid (1689–1692 cm⁻¹) functional groups.
- ¹H NMR to identify substituent-specific signals (e.g., methylene protons in acyloxymethyl groups at δ 5.19–5.21 ppm).
- Elemental analysis (C, H) to verify empirical formulas (e.g., C₁₄H₁₂O₆ for propionoxymethyl derivatives). Cross-referencing with literature data ensures accuracy .
Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?
- Methodological Answer : Use gradient crystallization with solvent pairs (e.g., CHCl₃:diisopropylether or CH₃CN:water) to isolate the target compound. For polar byproducts, column chromatography with silica gel (hexane/ethyl acetate gradients) improves separation efficiency .
Advanced Research Questions
Q. How can stereochemical challenges in this compound synthesis be addressed?
- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, (3aS,6aS)-hexahydrofuro[3,2-b]pyrrole derivatives can be resolved via diastereomeric salt formation using tartaric acid. X-ray crystallography or chiral HPLC validates enantiomeric excess .
Q. What computational tools predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways of the lactone ring. Experimental validation involves accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products like 3a-carboxylic acid .
Q. How do substituents at the 6-position modulate biological activity in related benzopyran-carboxylic acid derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky acyloxymethyl groups (e.g., valeryloxymethyl) enhance lipophilicity and membrane permeability, as shown in enzyme inhibition assays (e.g., MMP inhibition). Compare IC₅₀ values across derivatives using standardized protocols .
Q. What analytical methods resolve contradictions in reported spectral data for similar furopyran derivatives?
- Methodological Answer : Cross-validate conflicting NMR/IR data using high-field instruments (e.g., 600 MHz NMR) and deuterated solvents. For example, discrepancies in aromatic proton chemical shifts may arise from solvent polarity effects (CDCl₃ vs. DMSO-d₆). Public databases like PubChem provide reference spectra for alignment .
Q. What metabolic pathways are hypothesized for this compound based on structurally related analogs?
- Methodological Answer : In vitro assays with liver microsomes identify phase I metabolites (e.g., hydroxylation at the furopyran ring) and phase II conjugates (e.g., glucuronidation). LC-MS/MS with stable isotope labeling tracks metabolic stability and identifies reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
